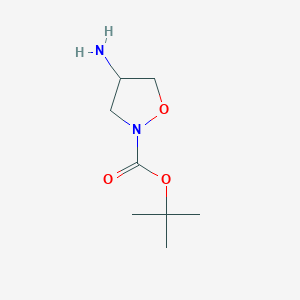
Tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate
Overview
Description
Tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate is a chemical compound with the molecular formula C8H16N2O3 and a molecular weight of 188.23 g/mol It is a derivative of oxazolidine, a five-membered heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
Preparation Methods
The synthesis of tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate typically involves the reaction of tert-butyl 4-amino-2-isoxazolidinecarboxylate with appropriate reagents under controlled conditions . One common method involves the use of tert-butyl chloroformate and 4-amino-2-isoxazolidinone in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of oxazolidinone derivatives, while reduction can yield amino alcohols .
Scientific Research Applications
Tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential as a precursor to biologically active compounds. In medicine, it is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical agents . Additionally, the compound has applications in the industrial sector, where it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate involves its interaction with specific molecular targets and pathways . The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. It can also interact with enzymes and receptors, influencing biological processes at the molecular level. The exact pathways and targets involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate can be compared with other similar compounds, such as oxazolidinones and isoxazolidines . These compounds share structural similarities but differ in their chemical properties and applications. For example, oxazolidinones are known for their antibacterial activity and are used in the development of antibiotics, while isoxazolidines are studied for their potential as intermediates in organic synthesis . The unique combination of the tert-butyl group and the oxazolidine ring in this compound gives it distinct properties and applications compared to these related compounds .
Properties
IUPAC Name |
tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-8(2,3)13-7(11)10-4-6(9)5-12-10/h6H,4-5,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMZDFXRHGXLOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CO1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(Cyanomethyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2774991.png)
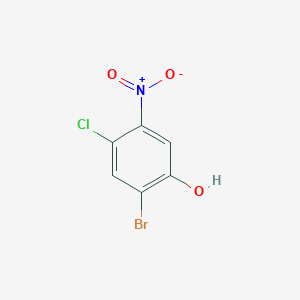
![2,5-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2774994.png)
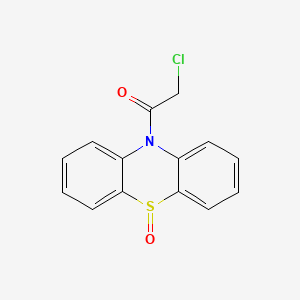

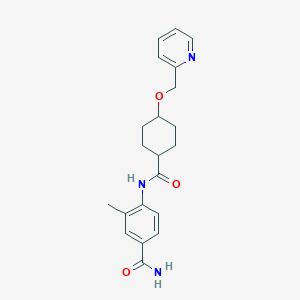
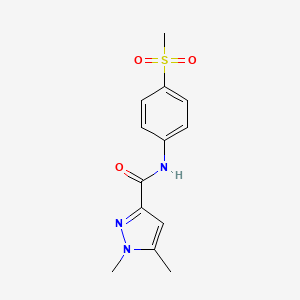
![N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B2775004.png)
![N-{[(4-chlorophenyl)carbamothioyl]amino}-2-phenylacetamide](/img/structure/B2775006.png)
![3-[(2-Chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2775007.png)
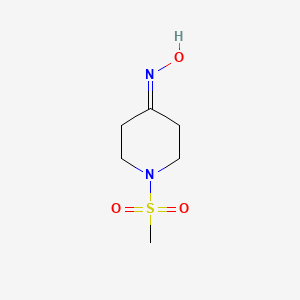
![N-cyclopentyl-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2775009.png)
![2-methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide](/img/structure/B2775011.png)
